molecular formula C24H19N3O3S B384141 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone

Cat. No.: B384141
M. Wt: 429.5g/mol
InChI Key: NBSZPOWPIIKGKL-UHFFFAOYSA-N
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Description

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the benzodioxole and biphenyl groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological targets.

    Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and triazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
  • N-(1,3-benzodioxol-5-yl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

What sets 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzodioxole and a triazole ring allows for versatile interactions with various targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C24H19N3O3S

Molecular Weight

429.5g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C24H19N3O3S/c1-27-23(19-11-12-21-22(13-19)30-15-29-21)25-26-24(27)31-14-20(28)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-13H,14-15H2,1H3

InChI Key

NBSZPOWPIIKGKL-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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